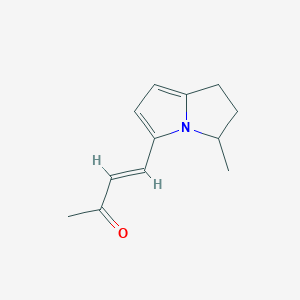
4-(3-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)but-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)but-3-en-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolizine ring system fused with a butenone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)but-3-en-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable pyrrole derivative with an enone in the presence of a catalyst can yield the desired compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
4-(3-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could yield a fully saturated compound.
科学的研究の応用
4-(3-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 4-(3-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)but-3-en-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
Indole derivatives: These compounds share a similar heterocyclic structure and have diverse biological activities.
Pyrrolopyrazine derivatives: These compounds also feature a fused ring system and are studied for their biological properties.
Uniqueness
4-(3-Methyl-2,3-dihydro-1H-pyrrolizin-5-yl)but-3-en-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a pyrrolizine ring with a butenone moiety sets it apart from other similar compounds, making it a valuable target for research and development.
特性
分子式 |
C12H15NO |
|---|---|
分子量 |
189.25 g/mol |
IUPAC名 |
(E)-4-(5-methyl-6,7-dihydro-5H-pyrrolizin-3-yl)but-3-en-2-one |
InChI |
InChI=1S/C12H15NO/c1-9-3-5-11-7-8-12(13(9)11)6-4-10(2)14/h4,6-9H,3,5H2,1-2H3/b6-4+ |
InChIキー |
QQBHCVDSTPUHSP-GQCTYLIASA-N |
異性体SMILES |
CC1CCC2=CC=C(N12)/C=C/C(=O)C |
正規SMILES |
CC1CCC2=CC=C(N12)C=CC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



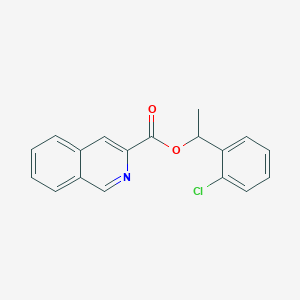
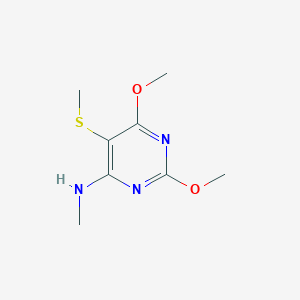
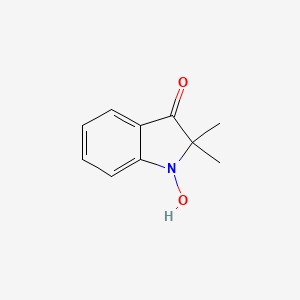
![2-((6-Octyl-2-oxofuro[2,3-d]pyrimidin-3(2H)-yl)methoxy)ethyl acetate](/img/structure/B12904858.png)
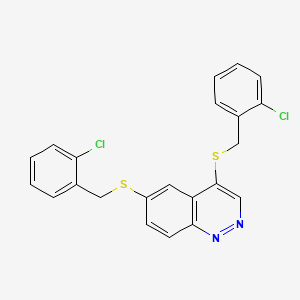

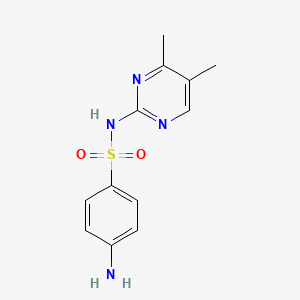

![4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]-](/img/structure/B12904889.png)
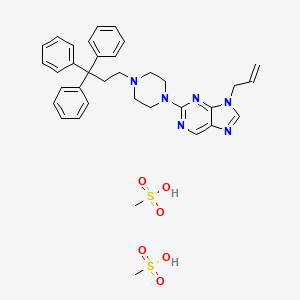
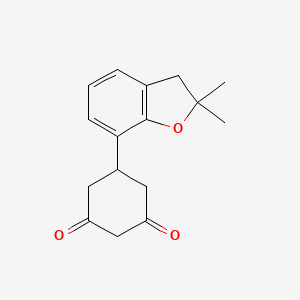
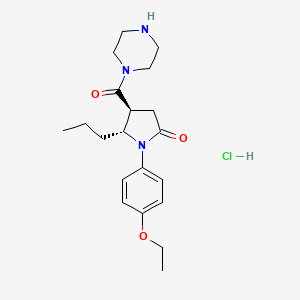
![1-[(Benzyloxy)carbonyl]-L-prolyl-L-alanylglycine](/img/structure/B12904914.png)
